1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine is classified as an organic compound with the molecular formula and a molecular weight of 246.17 g/mol. It contains a pyrrolidine ring substituted with a 4-bromothiophen-2-yl group. The compound is cataloged under the CAS number 1248218-70-3.
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine typically involves the following steps:
The molecular structure of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine features a pyrrolidine ring bonded to a thiophene moiety with a bromine substituent. The InChI code for this compound is InChI=1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2
.
The presence of the bromine atom introduces steric hindrance and influences the electronic distribution within the molecule, potentially affecting its reactivity and interactions with biological targets.
The products formed depend on specific reaction conditions and reagents used. For example:
The mechanism of action for 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets within biological systems. This compound may act as a ligand for certain receptors or enzymes due to its structural features:
These properties influence the compound's behavior in various applications, such as solubility affecting its bioavailability in pharmaceutical formulations.
The unique structural characteristics of 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine suggest potential applications in drug development, particularly in designing compounds targeting specific biological pathways or receptors.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0